2-(4-Bromo-2-chlorophenyl)-N-isobutylacetamide
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Overview
Description
2-(4-Bromo-2-chlorophenyl)-N-isobutylacetamide is a chemical compound characterized by its bromine and chlorine atoms on the phenyl ring and an isobutyl group attached to the amide nitrogen. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2-chlorophenyl)-N-isobutylacetamide typically involves the following steps:
Bromination and Chlorination: The starting material, 2-chlorophenol, undergoes bromination to introduce the bromine atom at the 4-position.
Acetylation: The brominated and chlorinated phenol is then acetylated to form the corresponding acetamide.
Isobutylamination: Finally, the acetamide undergoes amination with isobutylamine to yield the target compound.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-2-chlorophenyl)-N-isobutylacetamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium iodide (NaI) and various amines are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-bromo-2-chlorophenol derivatives.
Reduction: Production of 2-(4-bromo-2-chlorophenyl)-N-isobutylamine.
Substitution: Generation of various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Bromo-2-chlorophenyl)-N-isobutylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-Bromo-2-chlorophenyl)-N-isobutylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-Bromo-2-chlorophenyl)-N-isobutylacetamide is compared with other similar compounds to highlight its uniqueness:
4-Bromo-2-chlorophenol: Similar in structure but lacks the amide group.
N-isobutylacetamide: Similar in the amide group but lacks the bromine and chlorine atoms.
2-(4-Bromo-2-chlorophenyl)acetaldehyde: Similar phenyl ring but different functional group.
These compounds share structural similarities but differ in their functional groups and properties, making this compound unique in its applications.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenyl)-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c1-8(2)7-15-12(16)5-9-3-4-10(13)6-11(9)14/h3-4,6,8H,5,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVIBXZVHAPQRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=C(C=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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